molecular formula C19H20N2O4S B509121 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide CAS No. 663167-89-3

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide

Cat. No.: B509121
CAS No.: 663167-89-3
M. Wt: 372.4g/mol
InChI Key: YVRRMDXWDVQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide is a synthetic organic compound known for its multifaceted applications in scientific research. Its unique structure integrates a benzisothiazole ring, an isopropyl-substituted phenyl group, and a propanamide moiety, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Benzisothiazole precursor synthesis: React 2-aminobenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. Heat the mixture at 90°C for 2 hours to obtain 1,1-dioxido-2-acetamidobenzenesulfonamide.

  • Step 2: Oxidation: Oxidize 1,1-dioxido-2-acetamidobenzenesulfonamide using an oxidizing agent like potassium permanganate in acidic medium at room temperature to form 3-oxo-1,1-dioxido-1,2-benzisothiazole.

  • Step 3: Amide formation: Condense 3-oxo-1,1-dioxido-1,2-benzisothiazole with 4-isopropylaniline and propanoyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions to yield the final compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide.

Industrial Production Methods: For large-scale production, the same synthetic route can be adapted with optimized reaction conditions, enhanced purification processes, and automated equipment to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can be oxidized further in the presence of strong oxidizing agents, which can modify the benzisothiazole ring.

  • Reduction: Undergoes reduction reactions with reducing agents, potentially leading to the cleavage of the sulfonamide group.

  • Substitution: Reacts with various electrophiles in substitution reactions, particularly at the benzisothiazole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides, under anhydrous conditions with a base like pyridine or triethylamine.

Major Products Formed:

  • Oxidation products include more highly oxidized benzisothiazole derivatives.

  • Reduction leads to products where the benzisothiazole ring or the sulfonamide group is modified.

  • Substitution products vary depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Utilized as a precursor in the synthesis of complex organic molecules.

  • Acts as a reagent for studying reaction mechanisms involving benzisothiazole derivatives.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine:

  • Explored for pharmacological activities, including anti-inflammatory and anti-tumor effects.

Industry:

  • Used in the development of novel materials, including advanced polymers and catalytic agents.

Mechanism of Action

Mechanism of Effect:

  • In biochemical contexts, the compound may inhibit enzymes by interacting with their active sites, particularly sulfonamide-binding enzymes.

  • The benzisothiazole ring can intercalate with nucleic acids, disrupting replication and transcription processes.

Molecular Targets and Pathways:

  • Targets include enzymes with sulfonamide-sensitive sites, DNA, and RNA.

  • Disrupts pathways related to cellular replication and metabolism.

Comparison with Similar Compounds

  • 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylphenyl)propanamide

  • 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide

Comparison:

  • The compound stands out due to its isopropyl group, which influences its chemical reactivity and biological activity differently from methyl or ethyl substitutions.

  • The propanamide group confers distinctive pharmacokinetic properties compared to other similar structures.

This comprehensive overview highlights the versatile nature and broad applications of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide in various fields

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-19(23)16-5-3-4-6-17(16)26(21,24)25/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRMDXWDVQHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.